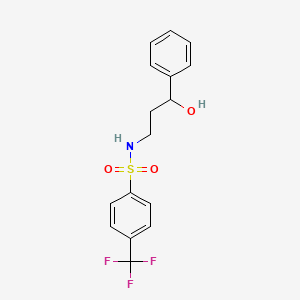
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound features a hydroxy-phenylpropyl group attached to a benzenesulfonamide moiety, with a trifluoromethyl group at the para position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under elevated temperatures and pressures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the trifluoromethyl group with other nucleophiles.
科学的研究の応用
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpropyl group may facilitate binding to active sites, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The sulfonamide moiety is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function.
類似化合物との比較
Similar Compounds
N-(3-hydroxy-3-phenylpropyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its stability and biological activity.
4-(trifluoromethyl)benzenesulfonamide: Lacks the hydroxy-phenylpropyl group, which may reduce its specificity and binding affinity.
N-(3-hydroxy-3-phenylpropyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties and reactivity.
Uniqueness
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the hydroxy-phenylpropyl group and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C16H16F3NO3S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H16F3NO3S/c17-16(18,19)13-6-8-14(9-7-13)24(22,23)20-11-10-15(21)12-4-2-1-3-5-12/h1-9,15,20-21H,10-11H2 |
InChIキー |
KPBTYUVLLCNBHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


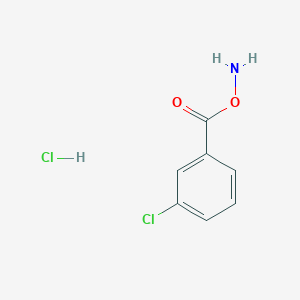
![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)
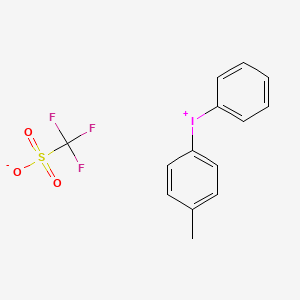
![1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one](/img/structure/B14139513.png)
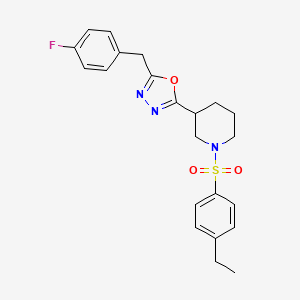
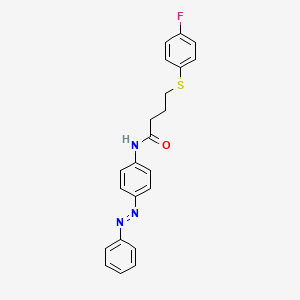
![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
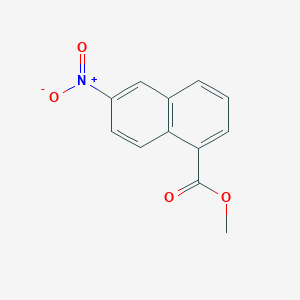
![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14139558.png)
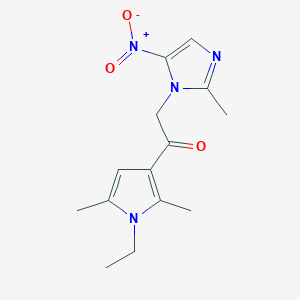
![4-Methoxy-23,24,25-triazatetracyclo[18.2.1.12,5.17,10]pentacosa-1(22),2(25),3,5,7,9,20-heptaene](/img/structure/B14139562.png)
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)
